7-[chloro(difluoro)methyl]-N-cyclopropyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is notable for its unique structure, which includes a chlorodifluoromethyl group, a cyclopropyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The industrial production process also incorporates rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chlorodifluoromethyl group enhances its reactivity and potential for further functionalization, while the furan ring contributes to its photophysical properties.
Properties
Molecular Formula |
C15H11ClF2N4O2 |
---|---|
Molecular Weight |
352.72 g/mol |
IUPAC Name |
7-[chloro(difluoro)methyl]-N-cyclopropyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H11ClF2N4O2/c16-15(17,18)12-6-9(11-2-1-5-24-11)20-13-7-10(21-22(12)13)14(23)19-8-3-4-8/h1-2,5-8H,3-4H2,(H,19,23) |
InChI Key |
KELVJTYQBAMBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl |
Origin of Product |
United States |
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